2-Ethyl-2-propyl-1-hexanol

Übersicht

Beschreibung

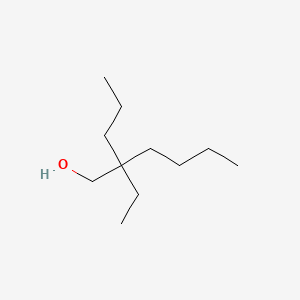

2-Ethyl-2-propyl-1-hexanol is an organic compound with the molecular formula C11H24O. It is a branched alcohol, characterized by the presence of a hydroxyl group (-OH) attached to a carbon chain. This compound is known for its versatility and is used in various industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Ethyl-2-propyl-1-hexanol can be synthesized through several methods. One common approach involves the hydrogenation of 2-ethyl-2-hexenal, which is obtained from the self-condensation of n-butanal . The reaction conditions typically include the use of a hydrogenation catalyst such as palladium or nickel under high pressure and temperature.

Industrial Production Methods

In industrial settings, the production of this compound often involves the integration of multiple reactions. For example, the self-condensation of n-butanal followed by hydrogenation is a widely used method . This process is efficient and allows for the simultaneous production of other valuable chemicals such as n-butanol.

Analyse Chemischer Reaktionen

Oxidation Reactions

The primary alcohol group undergoes oxidation to form aldehydes or carboxylic acids, depending on reaction conditions.

-

Mechanism : Oxidation proceeds through the formation of a geminal diol intermediate, followed by dehydrogenation.

-

Steric Effects : Branched alkyl groups slow reaction kinetics compared to linear alcohols .

Substitution Reactions

The hydroxyl group can be replaced by halides or other nucleophiles.

-

Side Reactions : Competing elimination to alkenes is suppressed due to steric hindrance from branched chains .

Esterification

Reacts with carboxylic acids or anhydrides to form esters.

Metabolic Pathways

In biological systems, enzymatic oxidation dominates:

-

Phase I Metabolism : Converted to 2-ethylhexanoic acid via ADH/ALDH enzymes, followed by glucuronidation for excretion .

-

Toxicity : Low acute toxicity (NOAEL: 50 mg/kg/day in rats) but chronic exposure may induce hepatic peroxisome proliferation .

Reaction with Strong Oxidizers and Acids

| Reaction Type | Outcome | Hazard Profile |

|---|---|---|

| HNO₃ (concentrated) | Violent oxidation; CO₂ release | Risk of explosion due to exothermicity . |

| H₂SO₄ (dehydration) | Alkene formation | Limited due to steric hindrance . |

Industrial By-product Formation

During synthesis via aldol condensation (e.g., from butyraldehyde), minor by-products include:

Key Reaction Data Table

Wissenschaftliche Forschungsanwendungen

Biological Studies

2-Ethyl-2-propyl-1-hexanol has been utilized in biological research to study lipid metabolism. It serves as a component in biological assays, helping researchers understand metabolic pathways and the effects of various substances on lipid profiles .

Organic Synthesis

In organic chemistry, this compound is employed as a reagent and solvent in various chemical reactions. Its ability to dissolve many organic materials makes it an effective medium for synthesizing other chemical compounds .

Toxicological Research

Studies have investigated the hepatotoxicity of related compounds, such as 2-ethyl-1-hexanol, revealing insights into liver enzyme activity and potential toxic effects from inhalation exposure. These findings underscore the importance of understanding the metabolic pathways influenced by similar alcohols .

Plasticizers

One of the primary uses of this compound is in the production of plasticizers, particularly for polyvinyl chloride (PVC). It reacts with phthalic anhydride to form bis(2-ethyl hexyl) phthalate, a widely used plasticizer .

| Plasticizer | Chemical Reaction |

|---|---|

| Bis(2-ethyl hexyl) phthalate | Reaction with phthalic anhydride |

| Bis(2-ethyl hexyl) adipate | Reaction with adipic acid |

| 2-Ethyl hexyl acrylate | Esterification with acrylic acid |

Solvent Applications

Due to its low volatility and ability to dissolve various organic materials, it is frequently used as a solvent in coatings, adhesives, and inks .

Chemical Precursor

The compound acts as a precursor for synthesizing other chemicals such as emollients and surfactants, which are essential in cosmetics and personal care products .

Medical Applications

Research is ongoing into the potential use of this compound in drug delivery systems. Its properties may facilitate the development of new pharmaceutical formulations that require specific solubility characteristics .

Case Study 1: Toxicological Effects

A study examined the inhalation exposure of laboratory animals to related compounds, highlighting significant increases in liver weight and peroxisome proliferation at higher doses. This research provides critical insights into the safety and regulatory considerations for using such compounds in industrial settings .

Case Study 2: Lipid Metabolism

Another study focused on the role of branched alcohols like this compound in lipid metabolism, demonstrating how these compounds can influence fatty acid profiles and overall metabolic health .

Wirkmechanismus

The mechanism of action of 2-Ethyl-2-propyl-1-hexanol involves its interaction with various molecular targets. The hydroxyl group allows it to participate in hydrogen bonding, which can influence the compound’s solubility and reactivity. In biological systems, it can interact with lipid membranes, affecting their fluidity and permeability .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Ethyl-1-hexanol: A similar branched alcohol with a slightly different structure.

1-Hexanol: A straight-chain alcohol with similar properties.

2-Propyl-1-pentanol: Another branched alcohol with comparable reactivity.

Uniqueness

2-Ethyl-2-propyl-1-hexanol is unique due to its specific branching, which imparts distinct physical and chemical properties. Its structure allows for unique interactions in both chemical and biological systems, making it valuable in various applications .

Biologische Aktivität

2-Ethyl-2-propyl-1-hexanol (EPH) is a branched-chain alcohol with the chemical formula CHO. It has garnered attention in various fields, including toxicology, pharmacology, and environmental science, due to its potential biological activities. This article reviews the biological activity of EPH, focusing on its toxicological profiles, metabolic pathways, and potential therapeutic applications.

This compound is characterized by a hydrophobic structure that influences its biological interactions. Its structure includes a long carbon chain with a hydroxyl group, which is essential for its solubility and reactivity in biological systems.

Toxicological Profile

Acute Toxicity:

The acute toxicity of EPH has been studied in various animal models. In a study involving rats, the no-observed-adverse-effect level (NOAEL) was established at 50 mg/kg body weight per day. This finding suggests that EPH can be safely consumed at low doses, although higher concentrations may pose health risks .

Metabolism:

EPH is metabolized primarily in the liver through alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) pathways. The main metabolic products include 2-ethyl-1-hexanal and 2-ethyl-1-hexanoic acid (2EHA), which are excreted mainly as glucuronide conjugates in urine . The metabolic pathways are crucial for understanding the compound's potential toxicity and biological effects.

Biological Activities

Antimicrobial Properties:

Recent studies have indicated that EPH exhibits antimicrobial activity against various pathogens. The compound has been tested against bacteria and fungi, demonstrating significant inhibition of growth at certain concentrations. This property makes it a candidate for further exploration as a natural preservative or antimicrobial agent in food and pharmaceutical applications .

Anticancer Potential:

Research has also explored the anticancer properties of EPH. In vitro studies have shown that EPH can induce apoptosis in cancer cell lines, suggesting its potential as an adjunct therapy in cancer treatment. The mechanism appears to involve the modulation of cellular signaling pathways related to cell survival and proliferation .

SARS-CoV-2 Inhibition:

In silico studies have suggested that EPH may inhibit key viral proteins associated with SARS-CoV-2, including the main protease (Mpro) and RNA-dependent RNA polymerase (RdRp). These findings indicate that EPH could play a role in developing antiviral therapies against COVID-19 .

Case Studies

Case Study 1: Metabolic Effects in Rats

A study administered varying doses of EPH to male CD rats to assess its metabolic effects. Results showed that after oral administration of 300 mg/kg, 86.9% of EPH was excreted within 24 hours, primarily as metabolites. This study provided insights into the pharmacokinetics of EPH and its safety profile .

Case Study 2: Antimicrobial Activity Assessment

In another study focusing on antimicrobial efficacy, EPH was tested against common foodborne pathogens. The results indicated that EPH effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, supporting its potential use as a food preservative .

Table 1: Metabolic Pathways of this compound

| Pathway | Enzyme | Major Metabolite | Excretion Route |

|---|---|---|---|

| Alcohol Dehydrogenase | ADH | 2-Ethyl-1-hexanal | Urine |

| Aldehyde Dehydrogenase | ALDH | 2-Ethyl-1-hexanoic acid | Urine |

Table 2: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 30 µg/mL |

Eigenschaften

IUPAC Name |

2-ethyl-2-propylhexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24O/c1-4-7-9-11(6-3,10-12)8-5-2/h12H,4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPMZMENGTUFHPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)(CCC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60292626 | |

| Record name | 2-Ethyl-2-propyl-1-hexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60292626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54461-00-6 | |

| Record name | 1-Hexanol, 2-ethyl-2-propyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84215 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Ethyl-2-propyl-1-hexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60292626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Ethyl-2-propyl-1-hexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.